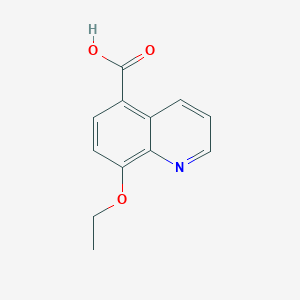

8-Ethoxyquinoline-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91569-71-0 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

8-ethoxyquinoline-5-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-6-5-9(12(14)15)8-4-3-7-13-11(8)10/h3-7H,2H2,1H3,(H,14,15) |

InChI Key |

SHCQGJZZTKSOIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Ethoxyquinoline 5 Carboxylic Acid

Established Synthetic Routes to Substituted Quinoline (B57606) Carboxylic Acids

Regioselective Functionalization Strategies

The regioselective synthesis of substituted quinolines, including those bearing carboxylic acid functionalities, is of paramount importance for accessing specific isomers with desired biological activities. nih.gov Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective functionalization of the quinoline core. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route. nih.gov

For instance, rhodium-catalyzed ortho-C-H bond activation has been successfully employed for the synthesis of quinoline carboxylates. mdpi.com This method utilizes formic acid as a C1 synthon and a reducing agent, with a copper(II) species as the terminal oxidant, demonstrating the versatility of catalytic systems in achieving regioselectivity. mdpi.com Furthermore, magnesiation in combination with Br/Mg exchange reactions has enabled the sequential and regioselective functionalization of multiple positions on the quinoline ring, including the introduction of carboxylic acid groups. acs.org

Classical methods have also been adapted for regioselective synthesis. The Doebner reaction, which typically yields quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, has been modified to accommodate a broader range of substrates, including electron-deficient anilines. thieme-connect.comnih.gov These modifications often involve the use of Lewis acids like BF3·THF to promote the reaction and improve yields. thieme-connect.com

Table 1: Comparison of Regioselective Synthesis Methods for Quinoline Carboxylic Acids

| Method | Key Reagents/Catalysts | Position of Carboxylation | Advantages | Limitations |

|---|---|---|---|---|

| Rhodium-Catalyzed C-H Activation mdpi.com | Rhodium catalyst, Formic acid, Copper(II) oxidant | Ortho position to directing group | High regioselectivity, atom economy | Requires specific directing groups |

| Magnesiation/Br-Mg Exchange acs.org | iPrMgCl·LiCl, TMPMgCl·LiCl, Ethyl cyanoformate | C3, C4 | Sequential functionalization, mild conditions | Multi-step process |

| Modified Doebner Reaction thieme-connect.comnih.gov | Aniline (B41778), Aldehyde, Pyruvic acid, BF3·THF | C4 | One-pot synthesis, good for electron-deficient anilines | Can produce byproducts |

| Pfitzinger Reaction nih.govacs.org | Isatin (B1672199), Carbonyl compound, Base | C4 | Forms the carboxylic acid as part of the ring | Limited by the stability of substituted isatins |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like substituted quinolines in a single synthetic operation. nih.govresearchgate.net These reactions are highly valued for their ability to construct molecular diversity from simple starting materials. researchgate.net

The Doebner reaction is a classic example of a three-component reaction used to synthesize quinoline-4-carboxylic acids. thieme-connect.comiipseries.org A modified Doebner hydrogen transfer strategy has been developed using a p-toluenesulfonic acid (p-TSA) catalyst in a green solvent system of water and ethylene (B1197577) glycol, providing good yields and accommodating a wide range of substrates. tandfonline.comtandfonline.com This approach highlights the potential for developing more environmentally benign MCRs. tandfonline.com

Other MCRs for the synthesis of quinoline derivatives often involve the condensation of anilines, aldehydes, and a third component that contributes to the formation of the pyridine (B92270) ring. For example, the reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by trityl chloride, yields pyrimido[4,5-b]quinolines. nih.gov While not directly producing a simple carboxylic acid, this demonstrates the modularity of MCRs in constructing fused quinoline systems.

Advanced Synthetic Strategies for Quinoline-5-carboxylic Acid Derivatives

The synthesis of quinoline-5-carboxylic acid derivatives requires specific strategies to direct functionalization to the C5 position on the benzene (B151609) portion of the quinoline ring.

Catalytic Methods in Quinoline Synthesis

Catalytic methods have revolutionized quinoline synthesis, offering milder reaction conditions and greater control over selectivity compared to traditional named reactions. organic-chemistry.org Transition metal catalysts, including palladium, nickel, and copper, are widely used. organic-chemistry.org For instance, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. organic-chemistry.org

Nanocatalysts are also gaining prominence due to their high efficiency and recyclability. nih.govacs.org These catalysts often operate via established mechanisms like Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.org For example, Fe3O4 nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water, showcasing a green and efficient approach. nih.gov

While direct C5-carboxylation of a pre-formed quinoline ring is challenging, catalytic methods can be employed to construct the quinoline ring with the desired substitution pattern already in place. For example, a synthesis of 8-methoxyquinoline-5-amino acetic acid involved the nitration of 8-methoxyquinoline (B1362559) to 8-methoxy-5-nitroquinoline, followed by reduction of the nitro group to an amine, and subsequent coupling with monochloroacetic acid. nnpub.org This multi-step process relies on classical reactions but could potentially be streamlined using modern catalytic methods.

Stereochemical Control in Synthesis

While 8-Ethoxyquinoline-5-carboxylic acid itself is not chiral, the principles of stereochemical control are crucial when synthesizing more complex quinoline derivatives that may contain stereocenters. The use of chiral catalysts derived from Cinchona alkaloids, such as quinine (B1679958) and quinidine, is a well-established strategy for achieving high stereoselectivity in various organic reactions. wikipedia.org These alkaloids can be used to catalyze reactions like asymmetric dihydroxylation and Michael additions, introducing chirality into the molecule. wikipedia.org

In the context of quinoline synthesis, stereochemical control can be exerted during the ring-forming steps. For example, the biosynthesis of quinine involves a stereoselective Pictet-Spengler reaction catalyzed by strictosidine (B192452) synthase. wikipedia.org While not a laboratory synthesis, this highlights the potential for enzymatic or biomimetic catalytic systems to achieve high levels of stereocontrol in the construction of the quinoline scaffold. The synthesis and stereochemical determination of quinoline alkaloids from natural sources, such as Choisya ternata, provide valuable insights into the stereochemical diversity of these compounds and the enzymatic pathways that produce them. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinolines is an area of active research, aiming to reduce the environmental impact of chemical processes. tandfonline.comtandfonline.com This involves the use of greener solvents, catalysts, and reaction conditions. tandfonline.com

Water, ethanol, and deep eutectic solvents are increasingly being used as environmentally benign alternatives to traditional volatile organic solvents. tandfonline.com For example, a modified Doebner reaction for the synthesis of quinoline-4-carboxylic acids has been successfully carried out in a water and ethylene glycol mixture. tandfonline.comtandfonline.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. tandfonline.com

Chemical Reactivity and Derivatization Research of 8 Ethoxyquinoline 5 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group at the 5-position is a primary site for chemical modification, readily undergoing reactions typical of aromatic acids.

The carboxylic acid functionality of 8-Ethoxyquinoline-5-carboxylic acid can be converted to esters and amides through various synthetic methodologies. These reactions are fundamental in medicinal chemistry for altering the pharmacokinetic properties of a lead compound.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent. For instance, the condensation of related quinoline (B57606) carboxylic acids with alcohols is often facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) followed by reaction with the alcohol.

Amidation follows a similar strategy, where the carboxylic acid is coupled with a primary or secondary amine. The use of peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (B128534) (TEA) is a common and efficient method for forming the amide bond nih.gov. This approach has been successfully applied to synthesize a variety of carboxamide derivatives of quinolines nih.gov.

Table 1: Illustrative Esterification and Amidation Reactions of Quinoline Carboxylic Acids

| Reactant 1 | Reactant 2 | Coupling Reagent/Conditions | Product Type | Reference |

| Quinoline-4-carboxylic acid | Various anilines | Phosphorus trichloride | N-phenylquinoline-4-carboxamides | nih.gov |

| 8-Hydroxyquinoline-2-carboxylic acid | Substituted anilines | Phosphorus trichloride, Microwave | 8-Hydroxy-N-phenylquinoline-2-carboxamides | nih.gov |

| Quinoline-4-carboxylic acid | Primary/secondary amines | POCl₃, then amine | Quinoline-4-carboxamides | researchgate.net |

| 8-Hydroxyquinoline (B1678124) | Ethyl 2-chloroacetate | Base, Refluxing acetone | Ester derivative | nih.gov |

This table is illustrative and based on reactions of related quinoline carboxylic acids.

The removal of the carboxylic acid group, known as decarboxylation, can be a strategic step in synthesis. For aromatic carboxylic acids, this transformation typically requires heating, often in the presence of a catalyst. A widely used method is the copper-quinoline decarboxylation, where the carboxylic acid is heated in quinoline with copper powder acting as the catalyst lneya.comacs.org. Another common laboratory method involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of calcium oxide and sodium hydroxide) lneya.comchemguide.co.uk. The presence of electron-withdrawing or electron-donating groups on the quinoline ring can influence the ease of this reaction lneya.com.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, although the reaction conditions and regioselectivity are heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) in quinolines generally occurs on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring containing the electron-withdrawing nitrogen atom researchgate.net. The positions most susceptible to electrophilic attack are C5 and C8 researchgate.netyoutube.com. In the case of this compound, the ethoxy group at C8 is an activating, ortho-, para-directing group, which would further favor substitution at C7 and C5. Conversely, the carboxylic acid group at C5 is a deactivating, meta-directing group. The interplay of these electronic effects suggests that electrophilic substitution, such as nitration or halogenation, would likely occur at the C7 position. Theoretical studies on the related 8-hydroxyquinoline have shown that the electron density is highest at positions C2 through C6, suggesting multiple potential sites for substitution, with the final product stability determining the outcome researchgate.netorientjchem.org.

Nucleophilic Aromatic Substitution (NAS) on the quinoline ring is less common and typically requires harsh conditions or the presence of a good leaving group, such as a halogen, at an activated position (C2 or C4) researchgate.net. The pyridine ring is more susceptible to nucleophilic attack than the benzene ring due to its electron-deficient nature researchgate.net. For this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, should a leaving group be introduced, for instance at the C4 position, it could be displaced by nucleophiles mdpi.com.

Strategic Derivatization for Enhanced Research Utility

Chemical derivatization of this compound can be employed to enhance its properties for specific research applications, such as improving its detection in analytical techniques.

The inherent fluorescence of the quinoline core can be modulated through derivatization. 8-hydroxyquinoline, a related compound, is known to be weakly fluorescent, but its fluorescence is greatly enhanced upon chelation with metal ions scispace.comrroij.com. This property is due to the increased molecular rigidity upon complex formation scispace.comrroij.com. While this compound lacks the chelating hydroxyl group, derivatization to introduce such functionalities could create fluorescent probes. For instance, conversion of the carboxylic acid to an amide linked to a fluorescent tag or a chelating moiety could be a viable strategy. Spectroscopic techniques like FT-IR and NMR are crucial for characterizing these derivatives, with the carboxylic acid's C=O and O-H stretches in the IR spectrum (around 1700 cm⁻¹ and 3300-2500 cm⁻¹, respectively) and the chemical shifts of the aromatic protons in the NMR spectrum serving as key diagnostic signals ui.ac.idrac.ac.in.

For the analysis and purification of quinoline derivatives, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are indispensable nih.gov. The retention behavior of these compounds is influenced by their polarity and molecular structure nih.gov. Derivatization of the carboxylic acid group can be used to alter the polarity and improve chromatographic separation. For example, esterification to a non-polar ester could enhance retention in reversed-phase HPLC. Furthermore, for the separation of potential enantiomers, derivatization with a chiral reagent to form diastereomers that can be separated on an achiral stationary phase is a common strategy. Alternatively, chiral counter-ions can be used in the mobile phase to separate enantiomeric acids asianpubs.org.

Derivatization for Ligand and Probe Development

The strategic modification of this compound is a key area of research for the development of novel ligands and fluorescent probes. The inherent structural features of the quinoline core, combined with the reactive carboxylic acid group, provide a versatile platform for creating derivatives with tailored properties for specific applications in coordination chemistry and analytical sensing.

The primary sites for derivatization on this compound are the carboxylic acid group at the 5-position and, to a lesser extent, the ethoxy group at the 8-position. The carboxylic acid moiety is particularly amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups to modulate the molecule's electronic and steric properties, as well as its binding affinity and selectivity for target analytes.

Research into the derivatization of analogous quinoline structures, such as 8-hydroxyquinoline, provides a strong precedent for the potential of this compound in ligand and probe design. The conversion of the carboxylic acid to amides and esters is a common and effective strategy to generate new molecular entities with enhanced functionality.

Amide and Ester Derivatives as Ligands

The synthesis of amide and ester derivatives from the carboxylic acid group of quinoline-based compounds is a well-established method for creating potent ligands for a variety of metal ions. The nitrogen and oxygen atoms within the quinoline ring system, along with the carbonyl oxygen of the derivative, can act as coordination sites.

For instance, the condensation of a quinoline carboxylic acid with various amines or alcohols results in the formation of carboxamides and esters, respectively. These reactions typically proceed via the activation of the carboxylic acid, for example, by conversion to an acid chloride or through the use of coupling agents. The resulting derivatives can exhibit enhanced stability and solubility, as well as altered chelating properties compared to the parent carboxylic acid. The diverse range of commercially available amines and alcohols allows for the systematic tuning of the ligand's properties.

The metal chelating ability of the quinoline scaffold is a key feature in the design of these ligands. The nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group can participate in the coordination of metal ions. The introduction of additional donor atoms through derivatization of the carboxylic acid group can lead to the formation of multidentate ligands with high affinity and selectivity for specific metal ions.

Development of Fluorescent Probes

The intrinsic fluorescence of the quinoline ring system makes this compound and its derivatives attractive candidates for the development of fluorescent probes. The fluorescence properties of quinoline-based compounds are often sensitive to their local environment and can be significantly altered upon binding to a target analyte, such as a metal ion or a biomolecule.

Derivatization of the carboxylic acid group can be employed to introduce specific recognition elements that impart selectivity for a particular target. For example, coupling the carboxylic acid with a receptor moiety known to bind a specific ion can lead to a fluorescent sensor that exhibits a change in its emission spectrum upon binding. This "turn-on" or "turn-off" fluorescence response provides a sensitive and selective method for the detection and quantification of the target analyte.

Furthermore, the ethoxy group at the 8-position can influence the photophysical properties of the quinoline core. Modifications at this position, although less common than derivatization of the carboxylic acid, could provide an additional avenue for fine-tuning the probe's fluorescence characteristics.

The development of fluorescent probes from quinoline derivatives often involves the integration of the quinoline fluorophore with a specific binding unit. The change in the electronic properties of the quinoline ring upon analyte binding leads to a measurable change in the fluorescence signal.

Table of Potential Derivatives and Applications

The following table outlines potential derivatives of this compound and their prospective applications as ligands and probes, based on established chemical principles for related quinoline compounds.

| Derivative Class | Example Derivative Structure | Potential Application | Rationale |

| Amides | N-substituted 8-ethoxyquinoline-5-carboxamides | Ligands for metal ion separation and catalysis | The amide group introduces an additional coordination site, enhancing chelating ability and allowing for steric and electronic tuning. |

| Esters | Alkyl or aryl 8-ethoxyquinoline-5-carboxylates | Precursors for more complex ligands; components in luminescent materials | Esterification can modify solubility and photophysical properties. The ester can be further functionalized. |

| Hydrazides | 8-Ethoxyquinoline-5-carbohydrazide | Building blocks for fluorescent probes for specific analytes | The hydrazide moiety is a versatile functional group for coupling to other molecules to create targeted probes. |

| Peptide Conjugates | This compound conjugated to a peptide | Targeted delivery of chelating agents; fluorescent labeling of biomolecules | Peptides can direct the quinoline moiety to specific biological targets. |

This structured approach to derivatization allows for the rational design of new ligands and probes based on the this compound scaffold, with the potential for a wide range of applications in chemistry, biology, and materials science.

Coordination Chemistry of 8 Ethoxyquinoline 5 Carboxylic Acid

Ligand Design Principles for Quinoline (B57606) Carboxylates

The design of ligands based on the quinoline carboxylate framework is guided by several key principles aimed at achieving specific coordination properties and functionalities in the resulting metal complexes. The quinoline structure itself provides a rigid scaffold with a nitrogen atom that can act as a Lewis base, donating a pair of electrons to a metal ion. The presence and position of a carboxylate group are crucial, as it introduces a second potential coordination site, allowing the molecule to act as a chelating ligand.

A primary consideration in the design of quinoline carboxylate ligands is the chelate effect. By having two or more donor atoms that can bind to the same metal ion, a more stable complex is formed compared to monodentate ligands. In the case of 8-Ethoxyquinoline-5-carboxylic acid, the nitrogen of the quinoline ring and the oxygen of the deprotonated carboxylic acid group can form a stable chelate ring with a metal ion. The ethoxy group at the 8-position can also influence the ligand's electronic properties and steric hindrance, which in turn affects the stability and geometry of the metal complex.

Furthermore, the electronic nature of the quinoline ring system can be tuned by introducing various substituents. Electron-donating groups can increase the basicity of the quinoline nitrogen, enhancing its coordination ability. Conversely, electron-withdrawing groups can decrease it. The planarity of the quinoline system also allows for π-π stacking interactions, which can play a significant role in the assembly of supramolecular structures like coordination polymers.

Metal Complex Formation with Transition and Main Group Metals

This compound is capable of forming complexes with a wide range of metal ions, including those from the transition metals and main group metals. The formation of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The nature of the metal ion, its oxidation state, and the reaction conditions (such as pH and temperature) all play a critical role in determining the stoichiometry and structure of the resulting complex.

Stoichiometry and Stability Constants of Metal Chelates

The stoichiometry of the metal chelates formed with this compound refers to the ratio in which the metal ions and ligand molecules combine. Common stoichiometries include 1:1, 1:2, and 1:3 (metal:ligand). The stability of these chelates is quantified by their stability constants (also known as formation constants). A higher stability constant indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex.

Illustrative Data Table: Expected Stability Constants (log β) of Metal Complexes with a Hypothetical Quinoline Carboxylate Ligand

| Metal Ion | log β₁ (1:1) | log β₂ (1:2) |

| Cu²⁺ | 12.5 | 23.0 |

| Ni²⁺ | 11.0 | 20.5 |

| Co²⁺ | 9.5 | 17.0 |

| Zn²⁺ | 9.0 | 16.5 |

| Fe²⁺ | 8.5 | 15.0 |

| Mn²⁺ | 7.0 | 12.0 |

| Mg²⁺ | 4.5 | 8.0 |

Note: This table is for illustrative purposes only and represents expected trends for a generic quinoline carboxylate ligand based on known data for similar compounds. The actual values for this compound may differ.

Crystal Engineering of Coordination Polymers

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound is a promising candidate for the construction of coordination polymers. These are multi-dimensional structures in which metal ions are linked by bridging ligands.

The bifunctional nature of this compound, with its quinoline nitrogen and carboxylate group, allows it to act as a bridging ligand, connecting multiple metal centers. The resulting structures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. The geometry of the metal ion, the coordination mode of the ligand, and the presence of solvent molecules or counter-ions all influence the final architecture of the coordination polymer. Non-covalent interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in stabilizing these extended networks.

Structural Characterization of Metal-Ligand Complexes

The detailed structural characterization of the metal complexes of this compound is essential for understanding their properties and potential applications. A combination of spectroscopic techniques and X-ray diffraction is typically employed for this purpose.

Spectroscopic Analysis of Metal Binding

Various spectroscopic methods can provide valuable insights into the formation and structure of metal complexes in solution and in the solid state.

UV-Visible Spectroscopy: Changes in the electronic absorption spectrum of this compound upon the addition of a metal ion can confirm the formation of a complex and can be used to determine its stoichiometry and stability constant. New absorption bands may appear, or existing bands may shift in wavelength and intensity.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand. The stretching frequency of the carboxylic acid group (C=O) is expected to shift to a lower wavenumber upon coordination to a metal ion. Changes in the vibrational modes of the quinoline ring can also indicate the involvement of the quinoline nitrogen in metal binding.

Fluorescence Spectroscopy: Quinoline derivatives are often fluorescent. The binding of a metal ion can either enhance or quench the fluorescence of this compound. This property can be exploited for the development of fluorescent sensors for metal ions.

X-ray Diffraction Studies of Coordination Geometries

For complexes of this compound, X-ray diffraction can unequivocally confirm the chelation of the metal ion by the quinoline nitrogen and the carboxylate oxygen. It can also reveal the coordination number and geometry of the metal ion, which can be, for example, tetrahedral, square planar, or octahedral, depending on the metal and the stoichiometry of the complex. Furthermore, in the case of coordination polymers, X-ray diffraction can elucidate the nature of the extended network structure.

Illustrative Data Table: Hypothetical Crystallographic Data for a Metal Complex of a Quinoline Carboxylate Ligand

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table provides a hypothetical example of crystallographic data for a metal complex of a generic quinoline carboxylate. Specific data for complexes of this compound would require experimental determination.

Thermodynamic and Kinetic Aspects of Metal Chelation

A deep dive into the scientific literature reveals a significant gap in the experimental data concerning the thermodynamic and kinetic parameters of metal chelation with this compound. While extensive studies have been conducted on analogous compounds such as 8-hydroxyquinoline-2-carboxylic acid and 8-hydroxyquinoline-5-sulfonic acid, providing valuable insights into their metal-binding affinities, no such detailed investigations have been reported for the ethoxy derivative. rsc.orgunict.it

For instance, studies on 8-hydroxyquinoline-2-carboxylic acid have detailed its protonation constants and the stability constants of its complexes with various metal ions, highlighting its high affinity for trivalent cations like Fe(III). rsc.orgunict.it Similarly, the thermodynamic parameters for the formation of metal complexes with 5-(p-aminophenylazo)-8-hydroxyquinoline have been determined, revealing the process to be spontaneous and endothermic. nih.gov These studies underscore the importance of substituents on the quinoline ring in influencing the thermodynamic stability of the resulting metal chelates.

The absence of such fundamental data for this compound prevents a quantitative comparison of its chelating ability with other members of the quinoline family. The determination of stability constants (log K), and the associated thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon complexation, is crucial for predicting the spontaneity and driving forces of the chelation process.

Table 1: Comparison of Thermodynamic Data for Related Quinoline Derivatives (Illustrative)

| Ligand | Metal Ion | log K | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| 8-Hydroxyquinoline-2-carboxylic acid | Fe(III) | High | N/A | N/A | rsc.org |

| 5-(p-aminophenylazo)-8-hydroxyquinoline | Cu(II) | >Ni(II)>Co(II)>Mn(II) | Endothermic | Favorable | nih.gov |

| This compound | N/A | Data not available | Data not available | Data not available | |

| N/A: Not Available in cited literature. |

Kinetic studies, which would elucidate the rates and mechanisms of metal complex formation and dissociation, are equally absent for this compound. Understanding the kinetic lability or inertness of its metal complexes is a critical prerequisite for many of its potential functional applications.

Functional Applications of this compound Metal Complexes

The functional applications of metal complexes are intrinsically linked to their electronic structure and stability, which are dictated by the nature of both the metal ion and the ligand. While the potential for catalytic and luminescent applications of this compound metal complexes can be inferred from the behavior of related compounds, specific experimental evidence is lacking.

Catalytic Activity of Metal Complexes

There are currently no published studies detailing the catalytic activity of metal complexes specifically derived from this compound. The broader class of quinoline derivatives and their metal complexes have been explored in various catalytic transformations, but direct extrapolation to the ethoxy-substituted ligand is speculative. The electronic and steric properties of the ligand play a pivotal role in determining the catalytic efficiency and selectivity of the metal center. The ethoxy group at the 8-position could, for instance, influence the accessibility of the metal's active site or modulate its redox potential, thereby impacting its catalytic performance. Further research is required to synthesize and evaluate the catalytic potential of these complexes in reactions such as oxidation, reduction, or cross-coupling.

Luminescent Properties in Sensors and Optoelectronics

The field of luminescent metal complexes is a vibrant area of research, with applications ranging from chemical sensors to organic light-emitting diodes (OLEDs). rsc.orgnih.gov Metal complexes of 8-hydroxyquinoline (B1678124) and its derivatives are well-known for their luminescent properties. nih.gov The fluorescence of these complexes often arises from ligand-to-metal or metal-to-ligand charge transfer transitions, and the emission characteristics can be sensitive to the metal ion, the substituents on the quinoline ring, and the surrounding environment. nih.gov

It is plausible that metal complexes of this compound would also exhibit interesting luminescent properties. The ethoxy group might influence the emission wavelength and quantum yield compared to the hydroxyl analogues. This could potentially lead to the development of new fluorescent probes for the detection of specific metal ions or small molecules. However, without experimental data on the synthesis and photophysical characterization of these specific complexes, their utility in sensors and optoelectronics remains a matter of conjecture.

Table 2: Luminescent Properties of Related Quinoline-Based Metal Complexes (Illustrative)

| Complex | Emission Color | Application | Reference |

| Cr(III) complexes with 2-substituted 8-hydroxyquinolines | Varies | Potential for Cr(III) sensing | nih.gov |

| Gold(I) complexes with crown-ether-isocyanide | Blue to Yellow-Green | Luminescent materials | nih.gov |

| Metal complexes of this compound | Data not available | Data not available |

Computational Chemistry and Theoretical Modeling of 8 Ethoxyquinoline 5 Carboxylic Acid

Quantum Mechanical Studies

Quantum mechanical (QM) calculations are at the heart of modern computational chemistry, offering a detailed description of the electronic makeup of a molecule. These methods, grounded in the principles of quantum physics, are instrumental in understanding the intrinsic properties of 8-Ethoxyquinoline-5-carboxylic acid.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Density Functional Theory (DFT) is a widely used QM method to investigate the electronic characteristics of organic molecules. nih.gov By solving the Schrödinger equation in an approximate manner, DFT can be used to determine the distribution of electrons within the this compound molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and ethoxy groups, as well as the nitrogen atom of the quinoline (B57606) ring, indicating these as potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the carboxylic acid and the aromatic rings would exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

| Ionization Potential | 7.1 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Prediction of Spectroscopic Signatures

Quantum mechanical calculations can accurately predict various spectroscopic properties of a molecule, which is invaluable for its experimental characterization. Time-dependent DFT (TD-DFT) is employed to simulate the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions within the molecule. researchgate.net The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical chemical shifts serve as a powerful tool for the assignment of experimental NMR spectra, aiding in the structural elucidation of the compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter (Illustrative) | Corresponding Structural Feature |

| UV-Vis (TD-DFT) | λmax ≈ 320 nm, 280 nm | π → π* transitions of the quinoline system |

| IR Spectroscopy | ν(C=O) ≈ 1710 cm⁻¹ | Carboxylic acid carbonyl stretch |

| ν(O-H) ≈ 3400 cm⁻¹ (broad) | Carboxylic acid hydroxyl stretch | |

| ν(C-O-C) ≈ 1250 cm⁻¹ | Ether linkage of the ethoxy group | |

| ¹H NMR | δ ≈ 12.5 ppm | Carboxylic acid proton |

| δ ≈ 7.0 - 8.5 ppm | Aromatic protons of the quinoline ring | |

| δ ≈ 4.2 ppm (quartet) | -OCH₂- of the ethoxy group | |

| δ ≈ 1.5 ppm (triplet) | -CH₃ of the ethoxy group | |

| ¹³C NMR | δ ≈ 170 ppm | Carboxylic acid carbon |

| δ ≈ 110 - 150 ppm | Aromatic carbons of the quinoline ring |

Note: The values in this table are illustrative and would be derived from specific quantum mechanical calculations.

Molecular Dynamics and Docking Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) and docking simulations offer a dynamic view of its behavior, particularly its interactions with biological macromolecules. nih.govsemanticscholar.org

Conformational Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses rotational freedom around the bonds of the ethoxy group and the carboxylic acid group. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule, identifying the most stable (low-energy) conformations. nih.govnih.gov By simulating the movement of the atoms over time, MD can reveal the flexibility of the molecule and the energy barriers between different conformations. biotechrep.ir Understanding the preferred conformations is crucial, as one particular conformation may be responsible for the molecule's biological activity.

Ligand-Biomacromolecule Interaction Modeling

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a biological target, such as a protein or enzyme. nih.govchemrxiv.org The process involves placing the ligand in the binding site of the macromolecule and calculating the binding affinity, which is an estimation of the strength of the interaction. nih.gov

Successful docking studies rely on a high-resolution structure of the target protein, typically obtained from X-ray crystallography or cryo-electron microscopy. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that accounts for various non-covalent interactions, including:

Hydrogen bonds: The carboxylic acid group and the nitrogen and oxygen atoms of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The quinoline ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π stacking: The aromatic quinoline ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

Electrostatic interactions: The charged or polar groups on the ligand and the protein can interact favorably.

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose over time. semanticscholar.org These simulations provide a more realistic representation of the dynamic nature of the interaction and can reveal key residues involved in anchoring the ligand in the binding site.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value (Illustrative) | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the target |

| Interacting Residues | Asp145, Lys72, Phe80 | Key amino acids involved in binding |

| Hydrogen Bonds | Carboxylic acid with Lys72 (backbone NH) | Important for anchoring the ligand |

| Quinoline nitrogen with Asp145 (side chain) | Contributes to binding specificity | |

| Hydrophobic Interactions | Quinoline ring with Phe80 | Stabilizes the complex |

| RMSD of Ligand | 1.2 Å (during MD simulation) | Indicates a stable binding pose |

Note: The values and interacting residues in this table are illustrative and would be specific to a particular protein target.

Mechanistic Insights from Theoretical Calculations

Theoretical calculations can also provide valuable insights into the potential mechanisms of action of this compound. For instance, if the compound is hypothesized to act as an enzyme inhibitor, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can be employed to model the enzymatic reaction in the presence and absence of the inhibitor. This hybrid approach treats the active site of the enzyme and the ligand with a high level of quantum mechanical theory, while the rest of the protein is described by a more computationally efficient molecular mechanics force field.

By calculating the energy profiles of the reaction pathways, researchers can determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. These calculations can also elucidate the specific electronic interactions that lead to the inhibition, such as the formation of a covalent bond or the stabilization of a transition state. Such mechanistic understanding is invaluable for the rational design of more potent and selective analogs.

Biological and Mechanistic Research Aspects of 8 Ethoxyquinoline 5 Carboxylic Acid

Enzyme Activity Modulation and Inhibition Mechanisms

There is a notable absence of specific research literature detailing the modulation of enzyme activity or the inhibition mechanisms associated with 8-Ethoxyquinoline-5-carboxylic acid.

Studies on Enzyme Binding Sites and Kinetics

No specific studies detailing the binding sites of this compound on any particular enzyme have been found in the public domain. Consequently, data regarding its binding kinetics, such as association or dissociation constants, are not available.

Specificity and Selectivity Profiling

Information regarding the specificity and selectivity profile of this compound against a panel of enzymes is not documented in available scientific literature. Research has not yet been published that characterizes its preferential interaction with specific enzymes over others.

Investigation of Macromolecular Interactions

Detailed investigations into the direct interactions of this compound with biological macromolecules like proteins and nucleic acids are not presently available in peer-reviewed literature.

Protein-Ligand Binding Studies

There are no specific protein-ligand binding studies available that characterize the interaction between this compound and specific protein targets. As such, data tables outlining binding affinities (e.g., Kd, IC50) or thermodynamic parameters of interaction are not available.

Nucleic Acid Interactions

Research on the potential interactions between this compound and nucleic acids (DNA or RNA) has not been reported. The mode of binding, sequence specificity, and any functional consequences of such an interaction remain uninvestigated.

Cellular Pathway Elucidation via Proteomic and Metabolomic Analysis

No studies employing proteomic or metabolomic approaches to elucidate the cellular pathways affected by this compound have been found. Therefore, there is no data available on global protein expression changes or metabolic profile shifts induced by this compound.

Differential Protein Expression Studies

A comprehensive search of scientific databases and literature yields no specific studies investigating the differential protein expression in cells or tissues upon exposure to this compound. Research in the broader family of quinoline (B57606) derivatives often focuses on their direct biological activities, such as antimicrobial or anticancer effects, rather than detailed proteomics analysis. While studies on related compounds like 8-hydroxyquinoline (B1678124) derivatives exist, direct evidence of how the 8-ethoxy variant specifically alters the proteome is currently undocumented.

Metabolite Profiling in Response to Compound Exposure

There is a lack of available scientific reports on metabolite profiling following exposure to this compound. Metabolomics studies are crucial for understanding the downstream biochemical effects of a compound. However, for this specific chemical entity, no such research appears to have been published. General metabolite profiling of carboxylic acids is a field of study, but specific data for this compound is absent.

Structure-Activity Relationship (SAR) and Ligand Design for Biological Targets

While the structure-activity relationships of quinoline derivatives are a broad area of medicinal chemistry research, specific SAR studies focused on this compound are not found in the available literature. The existing research on quinolines often explores the impact of various substitutions on the quinoline ring on biological activity. For instance, the modification of the hydroxyl group in 8-hydroxyquinolines is a common strategy to modulate activity, but a detailed analysis of the ethoxy group at the 8-position in conjunction with a carboxylic acid at the 5-position is not specifically described. Consequently, information regarding ligand design based on the SAR of this particular compound for any specific biological target is also unavailable.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Synthetic Methodologies

While established methods for creating quinoline (B57606) structures exist, the future development for synthesizing 8-Ethoxyquinoline-5-carboxylic acid and its analogues will likely focus on improving efficiency, scalability, and functional group tolerance. Modern synthetic strategies are moving towards greener, more atom-economical approaches.

Future research could focus on adapting and refining multicomponent reactions (MCRs), which allow for the construction of complex molecules like quinolines in a single step from multiple starting materials. rsc.org Methodologies such as the Doebner, Pfitzinger, and Povarov reactions are foundational, but ongoing research seeks to expand their substrate scope, particularly for anilines with diverse electronic properties. acs.org For instance, the development of a Doebner hydrogen-transfer reaction has shown promise for synthesizing substituted quinolines from anilines that typically give low yields in conventional methods. acs.org

Another promising direction is the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce a wide variety of substituted quinolines under mild conditions. nih.gov This method allows for the introduction of halogens and other functionalities at specific positions, which could be instrumental in creating a library of this compound derivatives for structure-activity relationship (SAR) studies. nih.gov The use of novel catalysts, including metal-based and organocatalysts, will also be crucial in developing more efficient and selective synthetic routes. youtube.com

Table 1: Potential Synthetic Methodologies for this compound Derivatives

| Synthetic Reaction | Description | Potential Advantages for Synthesis |

|---|---|---|

| Doebner-von Miller Reaction | Involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. | A classic and versatile method for quinoline synthesis. |

| Pfitzinger Reaction | Condensation of an isatin (B1672199) with a carbonyl compound to produce quinoline-4-carboxylic acids. nih.gov | Directly yields the quinoline carboxylic acid core. nih.gov |

| Friedländer Synthesis | Reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. youtube.com | A straightforward method for producing substituted quinolines. youtube.com |

| Electrophilic Cyclization | Cyclization of N-(2-alkynyl)anilines using electrophiles like iodine or bromine. nih.gov | Offers mild reaction conditions and the ability to introduce diverse functional groups. nih.gov |

| Multicomponent Reactions (MCRs) | Convergent, one-pot reactions involving three or more starting materials. rsc.org | High atom economy and efficiency; allows for rapid generation of molecular diversity. rsc.org |

Exploration of Advanced Materials Applications

The quinoline scaffold is well-known for its photophysical properties, making its derivatives attractive candidates for advanced materials. crimsonpublishers.com Specifically, 8-hydroxyquinoline (B1678124) derivatives are widely used as electron carriers and emissive materials in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions. nih.govscispace.com

Future research on this compound could explore its potential in these areas. The ethoxy group at the 8-position, replacing the more common hydroxyl group, may alter the material's electronic properties, stability, and solubility in ways that could be advantageous for OLED applications. uconn.edu The carboxylic acid group at the 5-position provides a versatile handle for further modification, allowing the molecule to be tethered to polymers or other substrates to create new functional materials.

Furthermore, the ability of the quinoline core to chelate metal ions could be harnessed to develop novel sensors. scispace.com Research could focus on designing derivatives of this compound that exhibit selective fluorescence or colorimetric changes upon binding to specific environmentally or biologically important ions. Two new 8-hydroxyquinoline derivatives, for example, have been investigated as effective corrosion inhibitors for mild steel, an application that hinges on their interaction with metal surfaces. najah.edu

Table 2: Potential Advanced Materials Applications

| Application Area | Rationale | Potential Role of this compound |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Quinoline derivatives are known for their electron-transporting and emissive properties. uconn.edu | Could serve as a stable, blue-emitting or electron-transporting material. The ethoxy and carboxylic acid groups allow for tuning of electronic properties and processability. |

| Fluorescent Chemosensors | The quinoline ring system can exhibit changes in fluorescence upon binding to metal ions. scispace.com | Can be developed into selective sensors for detecting specific metal ions through chelation, with the ethoxy group modifying the electronic environment. |

| Corrosion Inhibitors | Heterocyclic compounds, particularly those with nitrogen and oxygen, can adsorb onto metal surfaces to prevent corrosion. najah.edu | The molecule could form a protective layer on metal surfaces, with potential for enhanced performance due to its specific functional groups. |

| Functional Polymers | The carboxylic acid group allows for incorporation into polymer chains via esterification or amidation. | Could be used to create polymers with tailored optical, electronic, or thermal properties. |

Integration with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. Small molecules with specific biological activities are invaluable tools in this field for perturbing and studying these networks. Quinoline derivatives have a wide range of biological activities, including anticancer and antimicrobial effects, often stemming from their ability to inhibit specific enzymes or signaling pathways. nih.govnih.govacs.org

The future application of this compound in this context lies in its use as a tool to dissect complex biological processes. For example, if the compound is found to inhibit a particular enzyme, its effects can be studied not just in isolation but across the entire proteome and metabolome. This allows researchers to build comprehensive models of how inhibiting one node affects the broader cellular network. This approach is particularly relevant in fields like oncology, where understanding the system-wide response to a drug is crucial for predicting efficacy and side effects. nih.gov

Computational methods, such as 3D-QSAR and molecular dynamics simulations, can be used to design and predict the activity of new derivatives, guiding experimental work. nih.gov By combining these in-silico approaches with high-throughput experimental data (e.g., transcriptomics, proteomics), a systems-level understanding of the compound's mechanism of action can be achieved. This integration can help identify novel therapeutic targets and develop more effective combination therapies.

Role in Chemical Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in cells and organisms. The quinoline scaffold is a privileged structure in medicinal chemistry and has been successfully used to develop such probes. crimsonpublishers.comresearchgate.netacs.org

A significant future direction for this compound is its development as a scaffold for new chemical probes. A highly relevant example is the discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4). nih.govacs.org This compound, which features a 5-ethoxyquinoline (B13916812) moiety, serves as a valuable tool to investigate the role of MCT4 in cancer biology. nih.govacs.org

Following this precedent, the this compound core could be systematically modified to generate probes for other targets. The carboxylic acid group is an ideal attachment point for linker groups or reporter tags (e.g., fluorophores, biotin) without significantly altering the core's binding properties. Research can focus on creating libraries of derivatives and screening them against various biological targets, such as kinases, proteases, or epigenetic enzymes. The intrinsic fluorescence of the quinoline ring can also be exploited to create fluorogenic probes that "turn on" upon binding to their target, enabling real-time imaging in living cells. crimsonpublishers.com

Table 3: Attributes for Chemical Probe Development

| Feature | Relevance to Chemical Probes | Example from Quinoline Derivatives |

|---|---|---|

| Potency & Selectivity | A probe must be potent enough to act at low concentrations and selective for its intended target to avoid off-target effects. | A 5-ethoxyquinoline derivative is a highly selective inhibitor of the MCT4 transporter. nih.govacs.org |

| Cellular Permeability | Probes must be able to cross the cell membrane to reach intracellular targets. | 8-hydroxyquinoline-5-carboxylic acid (an analogue) is active against nuclear enzymes without chemical modification, indicating cell permeability. rcsb.org |

| Modifiable Scaffold | The core structure should allow for synthetic modifications to optimize binding or attach reporter groups. | The carboxylic acid group on the quinoline ring is a versatile handle for chemical modification. nih.gov |

| Target Engagement | It must be possible to confirm that the probe is binding to its target in a cellular context. | Quinoline-based fluorescent probes can be used for bioimaging applications to visualize targets. crimsonpublishers.com |

Q & A

Q. What are the standard synthetic routes for 8-ethoxyquinoline-5-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthesis Pathways : Common methods include cyclization of substituted anilines with ethoxy-containing precursors or functionalization of quinoline scaffolds via ethoxylation. For example, thermal lactamization of 8-amino-7-ethoxyquinoline precursors under acidic conditions (e.g., polyphosphoric acid catalysis) is a documented approach for similar quinoline derivatives .

- Optimization : Key parameters include temperature (80–120°C), solvent selection (e.g., DMF or acetic acid), and catalyst type. Purity can be enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Yield/Purity Trade-offs : Higher temperatures may accelerate side reactions (e.g., decarboxylation), requiring careful monitoring by TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm ethoxy (-OCH₂CH₃) and carboxylic acid (-COOH) groups. Expected peaks: ~δ 1.3–1.5 ppm (ethoxy CH₃), δ 4.0–4.2 ppm (ethoxy CH₂), and δ 12–14 ppm (carboxylic acid proton) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) for purity assessment. High-resolution MS (ESI⁻) to verify molecular ion [M-H]⁻ .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

-

Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol, aqueous solutions). Quantify via UV-Vis spectroscopy (λmax ~300–320 nm for quinoline derivatives) .

-

Stability Studies : Accelerated degradation tests (40–60°C, 75% humidity) monitored by HPLC. Assess photostability under UV light (ICH Q1B guidelines) .

-

Data Table :

Condition Solubility (mg/mL) Degradation (%) pH 7.4 2.5 <5% (7 days) Ethanol 45.0 N/A

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in metal coordination or catalytic applications?

Methodological Answer:

- Coordination Chemistry : The carboxylic acid and quinoline nitrogen act as bidentate ligands. Titration with metal salts (e.g., Cu²⁺, Fe³⁺) monitored by UV-Vis and cyclic voltammetry reveals stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios) .

- Catalytic Studies : Evaluate Suzuki-Miyaura coupling or oxidation reactions. Use GC-MS to track substrate conversion and DFT calculations (Gaussian 09) to model transition states .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological or chemical behavior of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to compute electronic properties (HOMO-LUMO gap, electrostatic potential maps). Correlate with experimental NMR/IR data .

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Validate with in vitro assays (IC₅₀ measurements) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Cross-Validation : Replicate assays (e.g., antimicrobial MIC tests) with standardized protocols (CLSI guidelines). Use positive/negative controls and statistical analysis (ANOVA, p < 0.05) .

- Meta-Analysis : Compare datasets for variables like cell line viability (MTT vs. resazurin assays) or solvent effects (DMSO concentration thresholds) .

Q. What strategies optimize the development of analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC Optimization : Vary mobile phase (e.g., methanol:phosphate buffer), column temperature (25–40°C), and detection wavelength. Validate per ICH Q2(R1): linearity (R² > 0.995), LOD/LOQ .

- Sample Preparation : Solid-phase extraction (C18 cartridges) for biological samples. Assess recovery rates (>85%) via spike-and-recovery experiments .

Q. How can researchers design experiments to evaluate the compound’s potential as a fluorescent probe or sensor?

Methodological Answer:

- Fluorescence Profiling : Measure excitation/emission spectra (e.g., λex = 350 nm, λem = 450 nm) in solvents of varying polarity. Quenching studies with metal ions or biomolecules .

- Sensor Fabrication : Immobilize on graphene oxide or nanoparticles. Test selectivity via interference studies (e.g., competing analytes) .

Guidance for Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.